

Application Note: Characterization of N-Ethylnicotinamide using ^1H and ^{13}C NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethylnicotinamide*

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Abstract

This application note details the characterization of **N-Ethylnicotinamide**, a derivative of nicotinamide (Vitamin B3), using proton (^1H) and carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) spectroscopy. **N-Ethylnicotinamide** is of interest to researchers in drug development and metabolic studies. This document provides comprehensive tables of expected chemical shifts and coupling constants, along with detailed experimental protocols for sample preparation and NMR data acquisition. These guidelines are intended to assist researchers and scientists in the unambiguous identification and structural elucidation of **N-Ethylnicotinamide**.

Introduction

N-Ethylnicotinamide ($\text{C}_8\text{H}_{10}\text{N}_2\text{O}$, Molar Mass: 150.18 g/mol) is a synthetic derivative of nicotinamide.^{[1][2][3]} Its structural similarity to endogenous metabolites makes it a valuable compound for studying metabolic pathways and as a potential scaffold in drug discovery. NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This note provides the expected ^1H and ^{13}C NMR spectral data for **N-Ethylnicotinamide** to facilitate its identification and analysis.

^1H and ^{13}C NMR Spectral Data

The expected ^1H and ^{13}C NMR chemical shifts for **N-EthylNicotinamide** are summarized in the tables below. The data is compiled from available spectral information and predicted values based on analogous structures, and are referenced to tetramethylsilane (TMS). The spectra are typically recorded in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Spectral Data for **N-EthylNicotinamide**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.9 - 9.1	s	-
H-4	~8.1 - 8.3	d	~8.0
H-5	~7.3 - 7.5	dd	~8.0, 5.0
H-6	~8.6 - 8.8	d	~5.0
-NH-	~6.0 - 7.0	br s	-
-CH ₂ -	~3.4 - 3.6	q	~7.2
-CH ₃	~1.2 - 1.4	t	~7.2

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet for the -NH- proton may exchange with D_2O .

Table 2: ^{13}C NMR Spectral Data for **N-EthylNicotinamide**

Carbon Atom	Chemical Shift (δ , ppm)
C=O	~165 - 167
C-2	~152 - 154
C-3	~132 - 134
C-4	~135 - 137
C-5	~123 - 125
C-6	~148 - 150
-CH ₂ -	~35 - 37
-CH ₃	~14 - 16

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- **Sample Purity:** Ensure the **N-Ethylnicotinamide** sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble. CDCl₃ and DMSO-d₆ are common choices for this type of molecule.
- **Concentration:**
 - For ¹H NMR, dissolve 5-10 mg of **N-Ethylnicotinamide** in 0.6-0.7 mL of the deuterated solvent.
 - For ¹³C NMR, a higher concentration of 15-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[4]
- **Sample Transfer:**

- Weigh the sample directly into a clean, dry vial.
- Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
- Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing, although modern spectrometers can also reference the residual solvent peak.^[5]

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 10-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on the sample concentration.
- Spectral Width: 200-240 ppm.

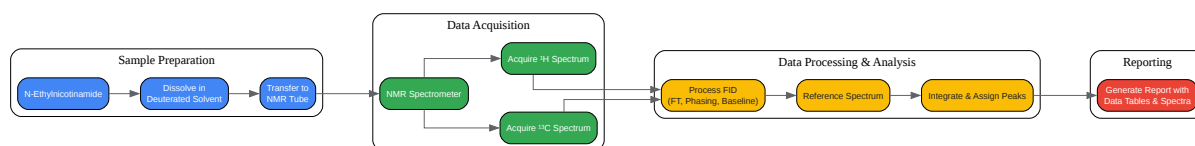
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing and Analysis

- Fourier Transform: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integration and Peak Picking: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ^1H and ^{13}C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **N-Ethylnicotinamide** using NMR spectroscopy.



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Caption: Workflow for **N-EthylNicotinamide** characterization by NMR.

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